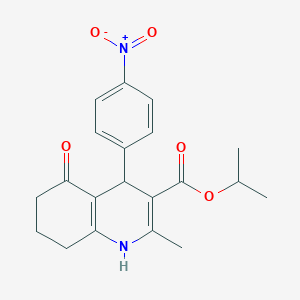![molecular formula C16H23N2O4P B11702064 Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate](/img/structure/B11702064.png)
Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. This particular compound features a unique structure with an oxazole ring, a phenyl group, and a methylamino substituent, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may utilize large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The choice of solvents, temperature, and pressure conditions are optimized to minimize by-products and maximize the desired product .
化学反应分析
Types of Reactions
Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphonate derivatives have shown efficacy.
Industry: It is used in the development of new materials, including flame retardants and corrosion inhibitors
作用机制
The mechanism of action of dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
Similar compounds include other phosphonate derivatives, such as:
Dialkyl (2-oxopropyl)phosphonates: Used in the synthesis of phosphorylated heterocycles.
H-phosphonate diesters: Employed in P–C bond formation reactions.
Uniqueness
What sets dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate apart is its unique combination of an oxazole ring, a phenyl group, and a methylamino substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H23N2O4P |
|---|---|
分子量 |
338.34 g/mol |
IUPAC 名称 |
4-dipropoxyphosphoryl-N-methyl-2-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C16H23N2O4P/c1-4-11-20-23(19,21-12-5-2)16-15(17-3)22-14(18-16)13-9-7-6-8-10-13/h6-10,17H,4-5,11-12H2,1-3H3 |
InChI 键 |
GEZYBBNVPDHDQC-UHFFFAOYSA-N |
规范 SMILES |
CCCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NC)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11701986.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11701990.png)

![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11702001.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-nitrophenoxy)acetyl]propanehydrazide](/img/structure/B11702016.png)
![(2Z)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11702022.png)
![N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11702024.png)


![3-[[2,2,2-Trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoic acid](/img/structure/B11702043.png)


![cyclohexyl 4-[4-(4-cyclohexyloxycarbonylphenyl)phenyl]benzoate](/img/structure/B11702060.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11702061.png)
